molecular formula C5H4BrClN2 B114621 2-Bromo-3-chloropyridin-4-amine CAS No. 610277-13-9

2-Bromo-3-chloropyridin-4-amine

Cat. No.: B114621
CAS No.: 610277-13-9
M. Wt: 207.45 g/mol
InChI Key: PYLSHSLJQFMWOM-UHFFFAOYSA-N
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Description

2-Bromo-3-chloropyridin-4-amine is a solid compound with a CAS Number of 610277-13-9 . It has a molecular weight of 207.46 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C5H4BrClN2 . The InChI key for this compound is provided in the search results .


Physical and Chemical Properties Analysis

This compound is a solid compound . and is stored at normal shipping temperature .

Scientific Research Applications

  • Selective Amination : A study by Ji, Li, and Bunnelle (2003) describes the selective amination of polyhalopyridines, including compounds similar to 2-Bromo-3-chloropyridin-4-amine, using a palladium-Xantphos complex. This process predominantly yields amino-chloropyridine products with high chemoselectivity and isolated yield, demonstrating the compound's utility in selective synthesis processes (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

  • Rearrangements and Amination Mechanisms : Pieterse and Hertog (2010) investigated rearrangements during the amination of halopyridines, which can include this compound. Their study suggests that certain amination reactions of halopyridines can be explained by mechanisms involving intermediates like pyridyne (M. Pieterse, H. J. Hertog, 2010).

  • Microwave-Assisted Amination : Kim et al. (2010) described a microwave-assisted amination method for 3-bromo-2-chloropyridine, a compound closely related to this compound. This method offers superior conversion and yield compared to conventional heating, highlighting the potential for efficient synthesis processes involving this compound (Jeong Guen Kim, E. Yang, Woo Sup Youn, J. Choi, D. Ha, J. Ha, 2010).

  • Halogen/Halogen Displacement : Research by Schlosser and Cottet (2002) explores the silyl-mediated halogen/halogen displacement in pyridines, which can be relevant for this compound. This process involves the conversion of chloropyridine to bromopyridine, indicating the compound's potential in halogen exchange reactions (M. Schlosser, F. Cottet, 2002).

  • Complex Formation with Bromine : A study by Witmer and Zingaro (1960) on bromine-amine complexes includes reactions with 2-bromopyridine and 2-chloropyridine, closely related to this compound. Their findings suggest the formation of unique amine-halogen complexes, providing insights into potential applications in complex formation (W. Witmer, R. Zingaro, 1960).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements are not provided in the search results .

Mechanism of Action

Target of Action

It’s known that this compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2. These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.

Pharmacokinetics

The pharmacokinetic properties of 2-Bromo-3-chloropyridin-4-amine include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which can influence its distribution within the body .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2

Molecular Mechanism

It is known to inhibit CYP1A2 , which could potentially lead to changes in gene expression and enzyme activity

Metabolic Pathways

It is known to inhibit CYP1A2 , which could potentially impact various metabolic pathways

Properties

IUPAC Name

2-bromo-3-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLSHSLJQFMWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355831
Record name 2-bromo-3-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610277-13-9
Record name 2-bromo-3-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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